molecular formula C11H13ClN2O B2538372 (4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride CAS No. 2408973-13-5

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride

Cat. No. B2538372
CAS RN: 2408973-13-5
M. Wt: 224.69
InChI Key: DIOVOWJFZNHHEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of a [1,3]-dipolar cycloaddition reaction, as seen in the creation of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, which was derived from l-phenylalanine and N-benzyl-3-pyrroline . Another synthesis route for an oxadiazole derivative was the polyphosphoric acid condensation of p-toluic hydrazide and glycine, which proved to be high yielding . Additionally, a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzyl amine, benzaldehyde derivatives, and carboxylic acids was used to synthesize densely functionalized methanamine derivatives at room temperature without the need for a catalyst .

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized by the presence of oxadiazole or isoxazole rings. These structures were confirmed using various spectroscopic techniques, including FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . The presence of these heterocyclic rings is significant as they are known to impart certain biological activities to the molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are notable for their efficiency and selectivity. The [1,3]-dipolar cycloaddition reaction used to synthesize the isoxazole derivative was influenced by the choice of base, which affected the distribution of diastereoisomers . The polyphosphoric acid condensation route provided a high yield of the oxadiazole derivative . The four-component reaction used to create densely functionalized methanamine derivatives showcases the versatility of isocyanide-based reactions in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The oxadiazole and isoxazole rings contribute to the stability and potential biological activity of the compounds. The spectroscopic characterization techniques provided detailed information on the molecular conformations and electronic structures, which are crucial for understanding the reactivity and properties of these molecules . The ability to stabilize parallel turn conformations in short peptide sequences by the isoxazole derivative indicates its potential utility in designing peptidomimetics .

Scientific Research Applications

Neurochemistry and Neurotoxicity of MDMA Derivatives

Neurochemical Effects

Research on MDMA (3,4-Methylenedioxymethamphetamine), a compound structurally related to the queried chemical, highlights its significant neurochemical effects, particularly on serotonin and dopamine neurotransmission. MDMA has been studied for its unique psychopharmacological profile, which includes inducing a state of reduced anxiety and lowered defensiveness, potentially relevant to psychotherapy. Its acute effects involve a biphasic response with immediate and long-term consequences on neurotransmitter levels, notably serotonin depletion, which could inform the development of therapeutic agents targeting specific neurotransmitter systems (McKenna & Peroutka, 1990).

Environmental Persistence and Toxicity of Synthetic Compounds

Fate and Behavior in Aquatic Environments

The study of parabens, used as preservatives across various products, offers insights into the environmental impact of synthetic compounds. Their occurrence, fate, and behavior in aquatic systems have been thoroughly reviewed, highlighting their ubiquity and persistence due to continuous environmental discharge. These findings suggest the importance of evaluating the environmental footprint and degradation pathways of synthetic chemicals, including those related to the compound (Haman et al., 2015).

Scintillator Materials in Radiation Detection

Innovations in Plastic Scintillators

Research on plastic scintillators, specifically those based on polymethyl methacrylate, indicates advancements in materials science relevant to radiation detection. By incorporating various luminescent dyes, these scintillators demonstrate improved efficiency and stability, crucial for applications in nuclear physics and medical imaging. Such studies underscore the potential of novel organic compounds in enhancing the performance of radiation detection technologies (Salimgareeva & Kolesov, 2005).

Mechanism of Action

The mechanism of action of oxazole derivatives depends on their specific biological activity. For example, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with oxazole derivatives depend on the specific derivative. For “(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride”, the hazard statements include H303, H315, H319, H335 .

Future Directions

The future directions for research on oxazole derivatives are broad due to their wide spectrum of biological activities. Researchers around the globe continue to synthesize various oxazole derivatives and screen them for their various biological activities .

properties

IUPAC Name

(4-methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8-10(7-12)13-14-11(8)9-5-3-2-4-6-9;/h2-6H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOVOWJFZNHHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1CN)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methyl-5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride

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